molecular formula C7H8BrNO3 B13231453 2-Bromo-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

2-Bromo-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13231453
M. Wt: 234.05 g/mol
InChI Key: QJWSOVWYGNVRCL-UHFFFAOYSA-N
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Description

2-Bromo-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that contains a bromine atom, an isopropyl group, and a carboxylic acid functional group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-(propan-2-yl)phenol with an appropriate carboxylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted oxazoles with various functional groups.

    Oxidation and Reduction: Products include alcohols or carboxylates.

    Coupling Reactions: Products include biaryl compounds or other complex structures.

Scientific Research Applications

2-Bromo-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(propan-2-yl)phenol: Similar structure but lacks the oxazole ring.

    4-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid: Similar structure but lacks the bromine atom.

    2-Bromo-1,3-oxazole-5-carboxylic acid: Similar structure but lacks the isopropyl group.

Uniqueness

2-Bromo-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to the combination of the bromine atom, isopropyl group, and carboxylic acid functional group attached to the oxazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

2-bromo-4-propan-2-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H8BrNO3/c1-3(2)4-5(6(10)11)12-7(8)9-4/h3H,1-2H3,(H,10,11)

InChI Key

QJWSOVWYGNVRCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(OC(=N1)Br)C(=O)O

Origin of Product

United States

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